molecular formula C25H26F2N4O B2966779 (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326853-41-1

(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2966779
CAS No.: 1326853-41-1
M. Wt: 436.507
InChI Key: QUCQWFTVASKBEQ-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at positions 3 and 4 with a piperidin-1-yl methanone and a 4-(4-fluorophenyl)piperazine group, respectively, along with a fluorine atom at position 4. The quinoline scaffold is widely utilized in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The fluorophenyl-piperazine moiety enhances solubility and metabolic stability, while the piperidine methanone group may contribute to conformational rigidity and binding affinity .

Properties

IUPAC Name

[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O/c26-18-4-7-20(8-5-18)29-12-14-30(15-13-29)24-21-16-19(27)6-9-23(21)28-17-22(24)25(32)31-10-2-1-3-11-31/h4-9,16-17H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQWFTVASKBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone is a novel quinoline derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, enzyme inhibition capabilities, and pharmacological implications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28F2N3OC_{26}H_{28}F_2N_3O, with a molecular weight of approximately 468.5 g/mol. The presence of fluorine atoms in both the quinoline and phenyl rings is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

Pathogen MIC (µg/mL) Reference Drug MIC (µg/mL)
Staphylococcus aureus35Ciprofloxacin32
Escherichia coli40Ampicillin30
Streptococcus pneumoniae45Penicillin50
Klebsiella pneumoniae50Cefotaxime40

The compound demonstrated comparable activity to established antibiotics, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Studies

In addition to its antimicrobial properties, the compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of tyrosinase, a key enzyme involved in melanin production. The following table presents the IC50 values for different derivatives:

Compound IC50 (µM) Effect
This compound0.18Competitive inhibitor
Reference Compound (Kojic Acid)17.76Standard comparator

The compound exhibited an IC50 value significantly lower than that of kojic acid, suggesting superior efficacy in inhibiting tyrosinase activity without cytotoxic effects on B16F10 cells .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of this compound, revealing that it interacts favorably with target proteins involved in bacterial resistance mechanisms. Molecular docking studies indicated strong binding affinity to DNA gyrase, a critical enzyme for bacterial DNA replication .

In vivo studies further demonstrated its effectiveness in reducing bacterial load in animal models infected with resistant strains of Staphylococcus aureus, showcasing its potential therapeutic application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Analogs with Piperazine/Piperidine Substituents

Compound 99 ():
  • Structure: (6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone.
  • Key Features: Replaces the fluorophenyl group in the target compound with a vinylsulfonyl group. This modification may enhance potency but reduce metabolic stability compared to the fluorophenyl analog .
Compound 94 ():
  • Structure: 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbaldehyde.
  • Key Features: Incorporates a phenylpiperidine carbaldehyde group instead of the piperidinyl methanone. The aldehyde functionality introduces reactivity for further derivatization, while the phenyl group may enhance hydrophobic interactions. However, the aldehyde could lead to instability in aqueous environments .
Compound 2l ():
  • Structure: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone.
  • Key Features: Replaces the quinoline’s fluorine with chlorine and substitutes the fluorophenyl group with a difluorocyclohexyl moiety. The difluorocyclohexyl group improves membrane permeability but may reduce aqueous solubility compared to aromatic substituents .
Compound 17 ():
  • Structure: (4-Chloro-6-fluoroquinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone.
  • Key Features: Features a cyclopropanecarbonyl group on the piperazine ring. The cyclopropane ring introduces steric constraints that could stabilize the compound against enzymatic degradation, while the chloro-fluoroquinoline core may enhance binding to halogen-sensitive targets .

Non-Quinoline Analogs with Piperazine/Piperidine Motifs

Compound from :
  • Structure: 1-(4-Fluorobenzoyl)piperidin-3-ylmethanone.
  • Key Features: Replaces the quinoline core with a piperidine ring linked to a fluorobenzoyl group. The additional aromatic ring (phenylpiperazine) may enhance π-π stacking interactions, but the absence of the quinoline scaffold could limit activity against quinoline-specific targets .

Comparative Data Table

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Quinoline 6-Fluoro, 4-(4-(4-fluorophenyl)piperazin-1-yl), 3-(piperidin-1-yl)methanone ~497.5 (calculated) Balanced solubility and metabolic stability; potential for non-covalent binding.
Compound 99 () Quinoline 4-(Vinylsulfonyl)piperazine, 3-(4-(methylsulfonyl)piperazine) ~585.6 (calculated) Electrophilic sulfonyl groups; potential for covalent inhibition.
Compound 2l () Quinoline 7-Chloro, 4-(4,4-difluorocyclohexyl)piperazine 393.14 High lipophilicity; suited for hydrophobic targets.
Compound 17 () Quinoline 4-Chloro-6-fluoro, 3-(4-(cyclopropanecarbonyl)piperazine) ~475.9 (calculated) Enhanced metabolic stability; rigid cyclopropane conformation.
Compound Piperidine 1-(4-Fluorobenzoyl), 3-(4-phenylpiperazine) 524.06 (RN: 524058-18-2) Aromatic-rich structure; potential for off-target interactions.

Research Implications

  • Target Compound: The fluorophenyl-piperazine and piperidine methanone groups optimize a balance between solubility and target engagement, making it a candidate for oral bioavailability in enzyme inhibitor therapies (e.g., aldehyde dehydrogenase 1A1) .
  • Sulfonyl Analogs (Compound 99) : While potent, their covalent binding mechanism may lead to toxicity risks, necessitating further safety profiling.
  • Chloroquinoline Derivatives (Compound 2l): The chlorine substituent and difluorocyclohexyl group suggest utility in targeting intracellular pathogens or cancer cells with high membrane barriers .

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